8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, also known as PRN1371, is a novel, investigational small molecule classified as a kinase inhibitor. [] [] Specifically, it acts as an irreversible, covalent pan-inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4. [] This classification stems from its ability to form a permanent bond with its target, leading to sustained inhibition of FGFR activity. [] [] In scientific research, PRN1371 serves as a valuable tool for studying the role of FGFR signaling in various cellular processes and disease models.
The synthesis of PRN1371 begins with a 7-oxopyridopyrimidine core. [] The process involves incorporating a Michael acceptor strategically positioned to engage Cys488 in a covalent bond. [] Extensive structure-activity relationship (SAR) studies were conducted using a FRET-based biochemical occupancy assay to measure the durability of drug binding over time. []
PRN1371 contains a 7-oxopyridopyrimidine core scaffold. [] A key structural feature is the presence of a Michael acceptor, which facilitates the formation of a covalent bond with Cys488 within the active site of FGFR kinases. [] This covalent interaction underpins the drug's irreversible binding and prolonged inhibitory effect.
PRN1371 functions as an irreversible, ATP-competitive inhibitor of FGFR1-4. [] [] It achieves this by forming a covalent bond with a cysteine residue (Cys488) located within the kinase domain of FGFRs. [] [] This covalent interaction blocks the binding of ATP, a molecule essential for kinase activity, thereby inhibiting the receptor's ability to phosphorylate downstream signaling molecules. [] This sustained inhibition of FGFR signaling disrupts crucial cellular processes, including proliferation and survival, in FGFR-dependent cancers. []
PRN1371 demonstrates favorable pharmacological properties, including good oral bioavailability and a moderate pharmacokinetic variability. [] This suggests efficient absorption and distribution within the body. [] The compound exhibits a dose-dependent pharmacokinetic profile, with minimal accumulation observed. []
PRN1371 has demonstrated efficacy in preclinical studies using both in vitro and in vivo models. It effectively inhibits the proliferation of various cancer cell lines driven by dysregulated FGFR signaling. [] These cell lines include RT4, RT112, SNU16, AN3-CA, LI7, JHH7, and OPM2, which are derived from bladder, gastric, and other cancer types. [] Notably, the drug shows efficacy against FGFR alterations, including mutations, fusions, and amplification, highlighting its potential as a therapeutic agent for a broad range of FGFR-driven cancers. [] []
In vivo studies using xenograft models further support the anti-tumor activity of PRN1371. [] The drug demonstrates significant tumor growth inhibition and even regression in models like the FGFR3-fusion expressing RT4 and FGFR2-amplified SNU16. [] Importantly, this efficacy is observed with both continuous and intermittent dosing regimens, suggesting the potential for flexible dosing schedules in a clinical setting. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2